molecular formula C7H5Cl3Mg B1604055 3,4-Dichlorobenzylmagnesium chloride CAS No. 61259-69-6

3,4-Dichlorobenzylmagnesium chloride

Cat. No. B1604055
CAS RN: 61259-69-6
M. Wt: 219.8 g/mol
InChI Key: AJJLPHLTPAPJHB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichlorobenzylmagnesium chloride is a chemical compound with the empirical formula C7H5BrCl2Mg . It is commonly found as a 0.25 M solution in tetrahydrofuran (THF) . This compound belongs to the class of organomagnesium reagents and is utilized in various synthetic processes.

Scientific Research Applications

Synthesis and Chemical Reactions

3,4-Dichlorobenzylmagnesium chloride is involved in various synthesis and chemical reactions. For instance, it is used in the preparation of polymetallophilic organic compounds, where it reacts with magnesium to form organomagnesium compounds. These compounds can further react with different agents to produce a variety of chemicals, including acids and aldehydes (McCaffery & Shalaby, 1965)(McCaffery & Shalaby, 1965).

Reactions with Grignard Reagents

In the field of organic chemistry, 3,4-Dichlorobenzylmagnesium chloride is a key player in reactions involving Grignard reagents. It can be used to create various coupling compounds through its interactions with these reagents. This process is essential in synthesizing complex organic molecules, often used in pharmaceuticals and materials science (Miura, Morimoto, & Kinoshita, 1976)(Miura, Morimoto, & Kinoshita, 1976).

Catalysis and Polymerization

This chemical is instrumental in the synthesis of certain polymers. It acts as an initiator in polymerizations of various monomers, leading to the formation of polymers with specific properties. This aspect is particularly important in creating new materials with desired features for industrial applications (Hatada, Nakanishi, Ute, & Kitayama, 1986)(Hatada, Nakanishi, Ute, & Kitayama, 1986).

Magnetic and Structural Characterization

Additionally, compounds similar to 3,4-Dichlorobenzylmagnesium chloride are studied for their magnetic and structural properties. Such studies are essential in material science for developing new magnetic materials and understanding their behavior at the molecular level (Estes, Gavel, Hatfield, & Hodgson, 1978)(Estes, Gavel, Hatfield, & Hodgson, 1978).

Future Directions

: Sigma-Aldrich: 3,4-Dichlorobenzylmagnesium chloride solution

properties

IUPAC Name

magnesium;1,2-dichloro-4-methanidylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2.ClH.Mg/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJLPHLTPAPJHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)Cl)Cl.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzylmagnesium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichlorobenzylmagnesium chloride
Reactant of Route 2
Reactant of Route 2
3,4-Dichlorobenzylmagnesium chloride
Reactant of Route 3
Reactant of Route 3
3,4-Dichlorobenzylmagnesium chloride
Reactant of Route 4
3,4-Dichlorobenzylmagnesium chloride
Reactant of Route 5
3,4-Dichlorobenzylmagnesium chloride
Reactant of Route 6
3,4-Dichlorobenzylmagnesium chloride

Citations

For This Compound
1
Citations
B Miller - The Journal of Organic Chemistry, 1977 - ACS Publications
Results A solution of 1 (ca. 2 mmol) in 10 ml of ether was added rapidly to 10 mmol of the Grignard reagent in 10 ml of ether, and the products were analyzed by GLC. Each reaction was …
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.